H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-Gly-DL-Ala-DL-Arg-DL-Lys-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Ala-DL-Asn-DL-Gln-OH
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Overview
Description
The compound “H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-Gly-DL-Ala-DL-Arg-DL-Lys-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Ala-DL-Asn-DL-Gln-OH” is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is composed of a sequence of amino acids, each represented by their respective abbreviations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is used for purification, ensuring the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, using reagents like sodium borohydride.
Substitution: Involves replacing one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide bonds between cysteine residues, while reduction may break these bonds.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, structure, and reactivity. It can also serve as a building block for creating more complex molecules.
Biology
In biological research, peptides like this one are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also be used as probes to investigate the function of specific proteins.
Medicine
In medicine, synthetic peptides are used in drug development, particularly for creating peptide-based therapeutics. These peptides can mimic natural peptides in the body, offering potential treatments for various diseases.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely, depending on the peptide’s function.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Phe-DL-Val-DL-Asn-DL-Gln-DL-His-DL-Leu-DL-Cys (1)-Gly-DL-Ser-DL-His-DL-Leu-DL-Val-DL-Glu-DL-Ala-DL-Leu-DL-Tyr-DL-Leu-DL-Val-DL-Cys (2)-Gly-DL-Glu-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-DL-xiThr-DL-Pro-DL-Lys-DL-xiThr-OH
- H-DL-Ser (1)-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu (1)-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the presence of certain amino acids, which can confer unique properties and functions. For example, the presence of DL-xiThr and DL-Arg residues may influence the peptide’s binding affinity and specificity for certain receptors or enzymes.
Properties
IUPAC Name |
5-amino-2-[[4-amino-2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULGYDLMFSFVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H129N27O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1809.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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